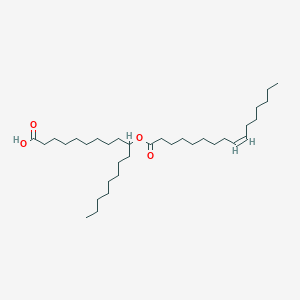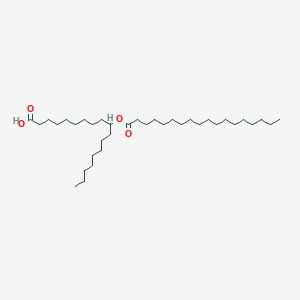
Docosahexaenoic Acid CYP450 Oxylipins LC-MS Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Docosahexaenoic Acid (DHA) CYP450 oxylipins LC-MS mixture contains oxylipin metabolites derived from DHA . The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.This mixture contains (±)7(8)-EpDPA, (±)10(11)-EpDPA, (±)13(14)-EpDPA, (±)16(17)-EpDPA, (±)19(20)-EpDPA, 7(8)-DiHDPA, 10(11)-DiHDPA, 13(14)-DiHDPA, 16(17)-DiHDPA, and (±)19(20)-DiHDPA.
Aplicaciones Científicas De Investigación
Oxylipin Metabolism and Kidney Disease
Devassy et al. (2013) conducted a lipidomic analysis to study the effects of different dietary oils on oxylipin profiles in renal disease. They found that DHA oxylipins were elevated with fish oil consumption. This highlights the distinct impact of dietary sources of DHA on oxylipin profiles, which may have implications in renal health and disease management (Devassy et al., 2013).
Effects of DHA on Endothelial Cell Inflammation
Motta et al. (2019) explored the effects of DHA on endothelial cell inflammation. They discovered that DHA altered several oxylipins from various precursors like DHA, AA, and EPA, suggesting DHA's role in modulating inflammatory responses in endothelial cells (Motta et al., 2019).
Lipidomic Profiling Techniques
Yuan et al. (2018) developed an ultra-performance liquid chromatography-tandem mass spectrometry method for profiling a wide range of oxylipins derived from PUFAs like DHA. This method allows comprehensive analysis of oxylipin profiles, which is crucial for understanding their roles in various biological processes (Yuan et al., 2018).
Omega-3 Fatty Acid Supplementation and Oxylipin Levels
Schebb et al. (2014) studied the effects of omega-3 fatty acid supplementation on plasma oxylipin levels. They found significant alterations in EPA- and DHA-derived metabolites, which indicates the potential of omega-3 supplements to modulate oxylipin-mediated pathways (Schebb et al., 2014).
Vascular Smooth Muscle Cells and CYP450-oxylipin Pathway
Thomson et al. (2015) investigated the CYP450-oxylipin pathway in vascular smooth muscle cells, revealing that these cells are a major source of anti-inflammatory epoxy-oxylipins derived from acids like EPA and DHA. This study provides insights into the role of oxylipins in vascular pathologies (Thomson et al., 2015).
Esterified Oxylipins in Human Synovial Fluid
Jónasdóttir et al. (2013) applied LC-MS/MS for profiling esterified oxylipins in human synovial fluid, contributing to the understanding of lipid mediator roles in conditions like arthritis (Jónasdóttir et al., 2013).
Influence of Dietary Fatty Acids on Oxylipins in Piglets
Bruins et al. (2013) examined how dietary intake of ARA and DHA influences plasma oxylipin levels in piglets. This study is relevant for understanding the dietary modulation of oxylipin profiles and their potential biological effects (Bruins et al., 2013).
Methodology for PUFA Monoepoxides Analysis
Fer et al. (2006) described a method for analyzing monoepoxides of various PUFAs including DHA. This technique is crucial for understanding the metabolism and effects of PUFAs and their metabolites (Fer et al., 2006).
Synthesis of Non-Enzymatic Oxylipins from DHA
Guy et al. (2021) focused on the total synthesis of non-enzymatic oxylipins derived from DHA, which are crucial for understanding the biological properties and roles of these compounds in various pathologies (Guy et al., 2021).
Propiedades
Nombre del producto |
Docosahexaenoic Acid CYP450 Oxylipins LC-MS Mixture |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




